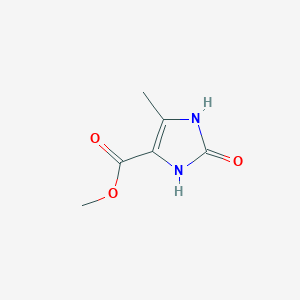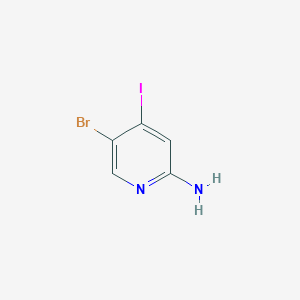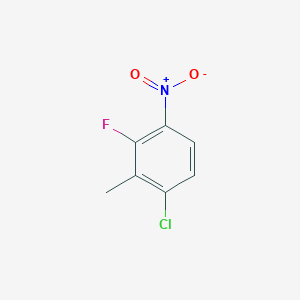
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is an aromatic compound belonging to the family of chlorinated nitroaromatic compounds. These compounds are significant due to their diverse applications in the synthesis of various industrial chemicals and pharmaceuticals. The presence of both chloro and fluoro substituents on the benzene ring, along with a nitro group, makes this compound particularly interesting for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through a series of aromatic substitution reactions. One common method involves the nitration of 1-chloro-3-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards further electrophilic substitution, making it less reactive towards additional nitration or halogenation.
Nucleophilic Substitution: The presence of electron-withdrawing groups (nitro, chloro, and fluoro) makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong acids like sulfuric acid or Lewis acids as catalysts.
Nucleophilic Substitution: Often involves nucleophiles such as hydroxide ions or amines under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Reduction: The reduction of the nitro group yields 1-chloro-3-fluoro-2-methyl-4-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-chloro-3-fluoro-2-methyl-4-aminobenzene or 1-chloro-3-fluoro-2-methyl-4-hydroxybenzene can be formed.
科学研究应用
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-3-fluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attacks. The chloro and fluoro substituents further modulate the electronic properties of the compound, affecting its overall reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
- 1-Chloro-2-fluoro-4-nitrobenzene
- 1-Chloro-3-fluoro-4-nitrobenzene
- 1-Chloro-2-methyl-4-nitrobenzene
Uniqueness
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The combination of chloro, fluoro, and nitro groups on the benzene ring provides a distinct electronic environment, making it a valuable compound for various synthetic and industrial applications .
属性
IUPAC Name |
1-chloro-3-fluoro-2-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEOGZJLGSHSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
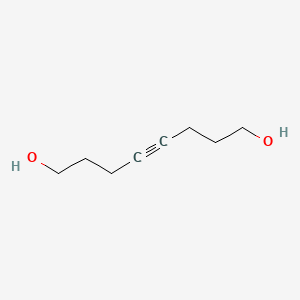
![6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2899533.png)
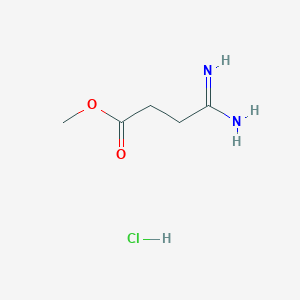
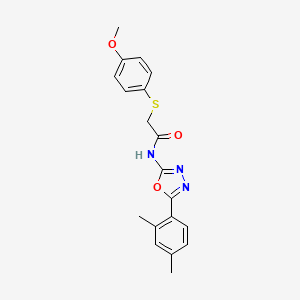
![N'-(3-chloro-4-methoxyphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B2899539.png)
![2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2899541.png)
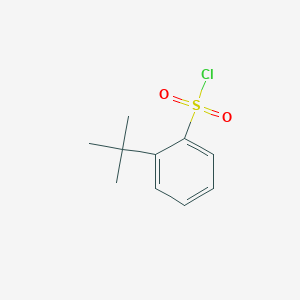
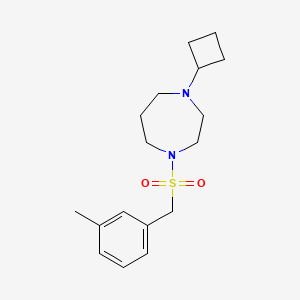
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)
![4-methoxy-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2899545.png)
![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)
![2-Benzyl-5-[(4-methoxyphenyl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2899553.png)
